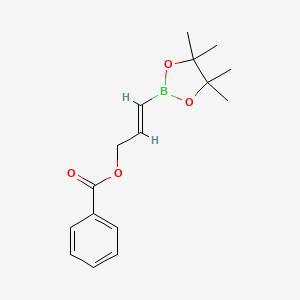
Lithium, (triphenylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (triphenylstannyl)- is an organometallic compound that features a lithium atom bonded to a triphenylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (triphenylstannyl)- typically involves the reaction of triphenylstannyl chloride with an organolithium reagent. One common method is the reaction of triphenylstannyl chloride with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds as follows:
Ph3SnCl+n-BuLi→Ph3SnLi+n-BuCl
Industrial Production Methods
While the industrial production of lithium, (triphenylstannyl)- is not as widespread as other organometallic compounds, it can be scaled up using similar reaction conditions. The key is to maintain anhydrous conditions and an inert atmosphere to prevent the decomposition of the organolithium reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (triphenylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another nucleophile.
Transmetallation Reactions: It can undergo transmetallation with other metal halides to form new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (triphenylstannyl)- include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving lithium, (triphenylstannyl)- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols or ketones, while reaction with halides can produce new organometallic compounds.
Applications De Recherche Scientifique
Lithium, (triphenylstannyl)- has several scientific research applications, including:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biological Studies: While less common, it can be used in the study of biological systems where organometallic compounds play a role.
Mécanisme D'action
The mechanism by which lithium, (triphenylstannyl)- exerts its effects involves the transfer of the triphenylstannyl group to other molecules. This transfer can occur through nucleophilic substitution or transmetallation reactions, depending on the specific conditions and reagents used . The molecular targets and pathways involved are typically those that can interact with the triphenylstannyl group, such as carbonyl compounds and halides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium, (triphenylstannyl)- include other organolithium and organotin compounds, such as:
- Lithium, (trimethylstannyl)-
- Lithium, (triethylstannyl)-
- Lithium, (triphenylgermyl)-
Uniqueness
Lithium, (triphenylstannyl)- is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the triphenylstannyl group can provide steric and electronic effects that are not achievable with other substituents .
Propriétés
Numéro CAS |
4167-90-2 |
|---|---|
Formule moléculaire |
C18H15LiSn |
Poids moléculaire |
357.0 g/mol |
InChI |
InChI=1S/3C6H5.Li.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |
Clé InChI |
KRMGBEWSGHIXFU-UHFFFAOYSA-N |
SMILES canonique |
[Li].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)



![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)

![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)



![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
